(E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-15(7-6-12-4-2-1-3-5-12)18-9-13-8-16-11-17-14(13)10-18/h1-8,11H,9-10H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSATUVBCCLMES-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CN=CN=C2CN1C(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are p21-activated kinase 4 (PAK4) and Hematopoietic progenitor kinase 1 (HPK1) . PAK4 is a key effector in various signaling pathways, involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation. HPK1 is predominantly expressed in hematopoietic cells and is a negative regulator of T cell receptor (TCR) signaling.
Mode of Action
The compound interacts with its targets through strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent. The different halogen atoms on the 2-substituents of the inhibitors caused differences in the positions of the 2-benzene rings and affected the interactions of the hinge region.
Biochemical Pathways
The compound affects the signaling pathways associated with its targets, PAK4 and HPK1. In the case of PAK4, it is involved in transmitting signals to downstream factors both inside and outside the cell. For HPK1, it plays a role in T cell receptor (TCR) signaling.
Biological Activity
(E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one, with the CAS number 1448139-41-0, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential, drawing from diverse sources and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 251.28 g/mol. The compound features a pyrrolo[3,4-d]pyrimidine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O |
| Molecular Weight | 251.28 g/mol |
| CAS Number | 1448139-41-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the palladium-catalyzed cross-coupling of pyrimidine derivatives with phenyl-containing compounds. This process allows for the formation of the desired compound through careful control of reaction conditions and purification methods.
Antimicrobial Properties
Recent studies have evaluated the antibacterial activity of pyrrolo[3,4-d]pyrimidine derivatives against various pathogenic bacteria. In one study, several derivatives were tested against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella species using agar well diffusion and dilution methods. The results indicated that some derivatives exhibited significant antibacterial activity, although this compound specifically requires further evaluation to establish its efficacy .
Anticancer Activity
Pyrrolo[3,4-d]pyrimidine derivatives have shown promise as anticancer agents. Research has indicated that certain compounds within this class can inhibit the growth of cancer cells by targeting specific kinases involved in tumor progression. For instance, studies have reported that related compounds exhibit IC50 values ranging from 0.87 to 12.91 μM in various cancer cell lines, demonstrating their potential as effective therapeutic agents against cancer .
Case Studies
- Antibacterial Evaluation : A series of pyrrolo derivatives were synthesized and tested against pathogenic bacteria. The study concluded that while some derivatives showed weak antibacterial activity, further modifications could enhance their effectiveness against resistant strains.
- Anticancer Research : In a comparative study involving pyrrolo[2,3-d]pyrimidine derivatives as RET inhibitors, it was found that modifications to the pyrimidine core significantly affected potency and selectivity against cancer cell lines, suggesting a structure–activity relationship (SAR) that could be leveraged for drug design.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities, primarily attributed to its structural features that allow for interaction with various biological targets.
Anticancer Activity
Research indicates that compounds containing the pyrrolo[3,4-d]pyrimidine moiety demonstrate notable cytotoxic effects against several cancer cell lines. For instance, derivatives of this compound have been shown to inhibit the growth of breast (MCF-7), lung (A549), and colorectal (HT-29) cancer cells with IC50 values indicating potent activity. In particular, studies have highlighted that these compounds can act as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy .
Synthesis and Evaluation
A study synthesized (E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one and evaluated its cytotoxicity against different cancer cell lines. The results indicated significant antiproliferative activity, suggesting that modifications to the compound's structure could enhance its therapeutic efficacy .
Structure-Activity Relationship
A comprehensive analysis of structure-activity relationships (SAR) has been conducted to optimize the biological activity of pyrrolo[3,4-d]pyrimidine derivatives. Variations in substituents on the phenyl ring and modifications to the pyrrolo structure have been explored to identify compounds with improved potency against cancer cell lines .
Data Summary
The following table summarizes key findings related to the applications of this compound:
Comparison with Similar Compounds
IDPU (1-(7-imino-3-propyl-2,3-dihydrothiazolo[4,5-d]pyrimidin-6(7H)-yl)urea)
- Core Structure : IDPU contains a thiazolo[4,5-d]pyrimidine ring, differing from the target compound’s pyrrolo[3,4-d]pyrimidine system. The thiazolo ring incorporates sulfur, which may alter electronic properties and metabolic stability.
- Functional Groups: IDPU features a urea group (-NH-CO-NH2), acting as both hydrogen bond donor and acceptor, whereas the target compound’s propenone group (-CO-CH2-) primarily serves as a hydrogen bond acceptor.
- Biological Activity: IDPU exhibits neuroprotective effects in 6-OHDA-induced Parkinson’s models, attributed to its ability to modulate oxidative stress and neuronal apoptosis .
Other Pyrrolo-Pyrimidine Derivatives
Compounds with pyrrolo-pyrimidine scaffolds (e.g., kinase inhibitors like imatinib analogs) often exhibit strong affinity for ATP-binding pockets due to their planar geometry. However, the absence of a urea or thiourea group in the target compound may reduce hydrogen-bonding capacity compared to such derivatives.
Physicochemical Properties
Key Differences :
- IDPU’s urea group improves solubility and enables stronger hydrogen bonding, which may explain its efficacy in neuroprotection .
Crystallographic and Hydrogen Bonding Analysis
- Structural Determination : The target compound’s crystal structure (if resolved) would likely employ SHELXL for refinement and OLEX2 for visualization, standard tools for small-molecule crystallography .
- Hydrogen Bonding Patterns : Using graph set analysis (as per Etter’s formalism), IDPU’s urea group forms robust R₂²(8) motifs, stabilizing its crystal packing . In contrast, the target compound’s ketone may participate in weaker C=O···H-N interactions, leading to distinct packing motifs and thermodynamic stability.
Q & A
Q. What are the standard synthetic protocols for (E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one, and how can reaction yields be optimized?
The synthesis typically involves multi-step routes, including cyclization and substitution reactions. For example:
- Step 1 : Formation of the pyrrolo[3,4-d]pyrimidine core via condensation of aminopyrrole derivatives with carbonyl-containing reagents under acidic or basic conditions .
- Step 2 : Introduction of the (E)-3-phenylprop-2-en-1-one moiety via nucleophilic substitution or coupling reactions, often using palladium catalysts (e.g., Suzuki-Miyaura coupling) .
- Optimization : Microwave-assisted synthesis can enhance reaction rates and yields (e.g., 20–30% improvement in similar heterocycles) . Solvent choice (e.g., DMF for polar intermediates) and inert atmospheres (N₂/Ar) are critical to prevent oxidation .
Q. What analytical techniques are recommended for structural elucidation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm connectivity of the pyrrolopyrimidine core and substituents. Aromatic protons in the phenyl group typically appear as multiplets at δ 7.2–7.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ = 320.12) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, particularly the (E)-configuration of the propenone group .
Q. What are the common reaction pathways for modifying this compound?
- Electrophilic Substitution : The pyrrolopyrimidine nitrogen atoms are susceptible to alkylation or acylation under basic conditions (e.g., NaH in THF) .
- Cycloaddition Reactions : The α,β-unsaturated ketone moiety participates in Diels-Alder reactions with dienes to form fused bicyclic systems .
- Reduction : Selective hydrogenation of the propenone group using Pd/C or NaBH₄ to yield saturated derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Substituent Variation : Synthesize analogs with modifications to the phenyl group (e.g., electron-withdrawing -Cl or -NO₂) or pyrrolopyrimidine core (e.g., morpholine substitutions) .
- Biological Assays : Screen against kinase targets (e.g., EGFR, PI3K) using fluorescence polarization assays. Compare IC₅₀ values to identify critical functional groups:
| Derivative | R Group | IC₅₀ (nM) | Target |
|---|---|---|---|
| Parent | H | 120 ± 15 | EGFR |
| 4-Cl | Cl | 45 ± 8 | EGFR |
| Morpholine | O(CH₂)₂ | 220 ± 20 | PI3K |
Q. How can contradictory data on biological activity be resolved?
- Dose-Response Validation : Repeat assays with stricter controls (e.g., ATP concentration in kinase assays) to rule out false positives .
- Metabolic Stability Testing : Use liver microsomes to assess if inactive derivatives are rapidly metabolized .
- Molecular Docking : Perform in silico modeling (e.g., AutoDock Vina) to validate binding poses and explain potency variations .
Q. What computational methods are suitable for predicting physicochemical properties?
Q. How can stability issues in long-term storage be addressed?
- Degradation Pathways : Hydrolysis of the enone group under humid conditions is a major pathway. Monitor via accelerated stability testing (40°C/75% RH for 6 months) .
- Stabilization Strategies : Lyophilization with cryoprotectants (e.g., trehalose) or storage in amber vials under argon .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
